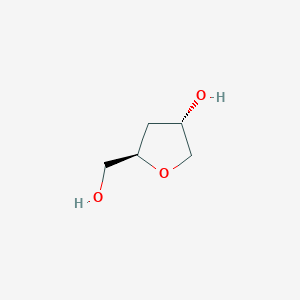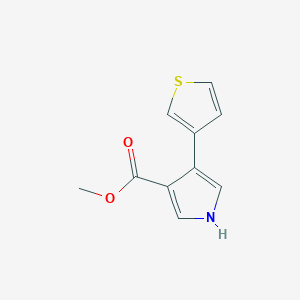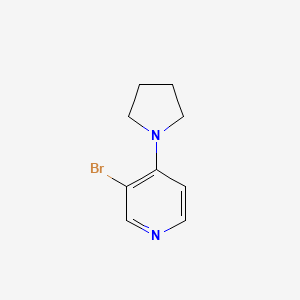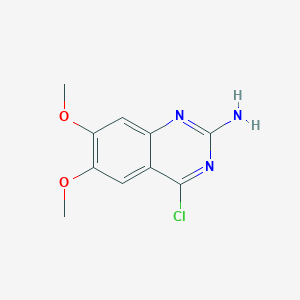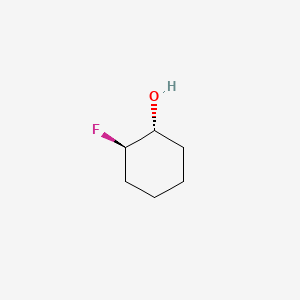
trans-2-Fluorocyclohexanol
Overview
Description
Trans-2-Fluorocyclohexanol is an organic compound with the molecular formula C6H11FO and a molecular weight of 118.15 . It is also known by its synonyms 2-fluorocyclohexan-1-ol .
Molecular Structure Analysis
The molecule contains a total of 19 bonds, including 8 non-H bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
A study has analyzed the conformation of this compound using 1H and 13C NMR spectra . The study found that the proportions of the ax-ax and eq-eq conformers were obtained by direct integration together with the vicinal HH couplings of the 2-proton in the dominant eq-eq conformer .Physical And Chemical Properties Analysis
This compound has a melting point of 21°C, a boiling point of 60°C at 12mm, and a density of 1.04 . It has a refractive index of 1.4446 . The compound is typically stored in a refrigerator .Scientific Research Applications
1. Interaction and Conformational Analysis
Trans-2-fluorocyclohexanol has been studied for its conformational equilibria and interactions. Freitas, Tormena, and Rittner (2001) found that hydrogen bonding is predominant in this compound, stabilizing the eq–eq conformation. This contrasts with other halogen derivatives where additional interactions such as steric effects play a role. Similarly, Abraham, Smith, and Thomas (1996) conducted NMR spectroscopy studies on this compound, analyzing its conformer populations and energies in various solvents, providing insights into hydrogen bonding and solvation effects (Freitas, Tormena, & Rittner, 2001) (Abraham, Smith, & Thomas, 1996).
2. Stereochemical Studies
Cantacuzène and Jantzen (1970) described the stereospecific synthesis of cis and trans 2,6-difluorocyclohexanones from cyclohexanone. Their work highlights the role of this compound in facilitating the understanding of stereochemical aspects in organic compounds (Cantacuzène & Jantzen, 1970).
3. Enantioselective Synthesis
Enantioselective synthesis is another area where this compound finds application. Bruns and Haufe (2000) reported the first enantioselective epoxide ring opening with hydrofluorinating agents to form this compound. This research is crucial for developing methodologies for asymmetric synthesis in organic chemistry (Bruns & Haufe, 2000).
Safety and Hazards
Trans-2-Fluorocyclohexanol may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .
Mechanism of Action
Target of Action
It’s known that the compound has been studied for its conformational preferences .
Mode of Action
Trans-2-Fluorocyclohexanol has been investigated for its conformational preferences, particularly its ability to form intramolecular hydrogen bonds . The compound’s interaction with its targets involves the formation of hydrogen bonds between the fluorine and hydroxyl group . This interaction influences the conformational preference of the molecule .
Biochemical Pathways
The compound’s ability to form intramolecular hydrogen bonds suggests it may influence pathways where such bonding interactions play a crucial role .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and melting point, have been documented .
Result of Action
The compound’s ability to form intramolecular hydrogen bonds may influence the stability and conformation of molecules in which it is incorporated .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of intramolecular hydrogen bonds in the compound can be affected by the polarity of the surrounding environment . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .
properties
IUPAC Name |
(1R,2R)-2-fluorocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYKFDDTPIOYQV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the influence of solvents on the conformational equilibrium of trans-2-fluorocyclohexanol?
A1: The conformational preference of this compound is influenced by the solvent used. Studies employing 1H and 13C NMR spectroscopy revealed that the compound predominantly exists in either the axial-axial (ax-ax) or equatorial-equatorial (eq-eq) conformations. In non-polar solvents like carbon tetrachloride, the Gibbs Free Energy difference (ΔG) between these conformations is approximately 1.5 kcal/mol, favoring the eq-eq conformer. This difference decreases to around 1.2 kcal/mol in polar solvents like acetone. [] This suggests that the eq-eq conformer, potentially stabilized by intramolecular hydrogen bonding, is favored across different solvent environments, albeit to varying degrees.
Q2: How does the presence of a fluorine atom at the 2-position influence the conformational preference of this compound compared to cyclohexanol?
A2: The introduction of fluorine significantly alters the conformational preference compared to unsubstituted cyclohexanol. Experimental and computational studies suggest this is largely attributed to the possible formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl hydrogen (OH---F). [, ] This interaction stabilizes the eq-eq conformer where the fluorine and hydroxyl group are in close proximity. In contrast, the analogous methoxy derivative, trans-2-methoxycyclohexanol, does not exhibit such a strong preference, indicating that the OH---F interaction plays a crucial role. []
Q3: What experimental techniques have been used to investigate the conformational behavior of this compound?
A3: Researchers have utilized various spectroscopic and computational methods to probe the structure and conformational dynamics of this compound. * NMR Spectroscopy: Both 1H and 13C NMR experiments, particularly at low temperatures, have been instrumental in identifying distinct signals for the ax-ax and eq-eq conformers and quantifying their relative populations. Analysis of coupling constants provides further insights into the dominant conformations. [, ]* Infrared Spectroscopy: IR spectroscopy can potentially detect shifts in the O-H stretching frequency, serving as an indicator for the presence and strength of the intramolecular OH---F hydrogen bond. []* Computational Chemistry: Theoretical calculations using methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have been employed to optimize geometries, calculate conformational energies, and analyze bonding features like electron density and orbital interactions. [, ]
Q4: Have any enzymatic resolutions of this compound been reported?
A4: Yes, lipases have demonstrated enantioselectivity towards trans-2-fluorocycloalkanols and their ester derivatives. Researchers successfully employed Pseudomonas cepacia lipase for the deracemization of six- and seven-membered trans-2-fluorocycloalkanols, primarily via hydrolysis of their acetate and chloroacetate esters. [] This lipase, along with Candida rugosa lipase, exhibited preference for the transformation of (R)-enantiomers. Notably, Candida antarctica lipase showed low enantioselectivity for this compound and its esters. [] These findings highlight the potential of biocatalytic approaches for the preparation of enantioenriched fluorohydrins.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
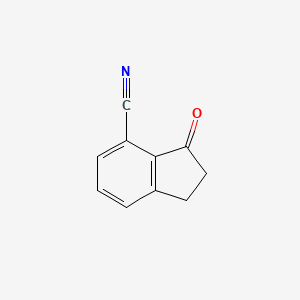

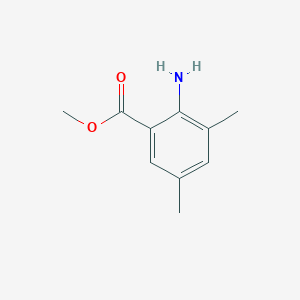

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)
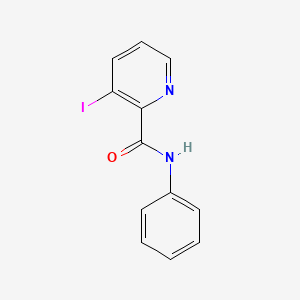

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
